molecular formula C10H14N2O B1348958 2-Morpholinoaniline CAS No. 5585-33-1

2-Morpholinoaniline

Cat. No.: B1348958
CAS No.: 5585-33-1
M. Wt: 178.23 g/mol
InChI Key: QKWLVAYDAHQMLG-UHFFFAOYSA-N
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Description

2-Morpholinoaniline is an organic compound with the molecular formula C10H14N2O. It is characterized by the presence of a morpholine ring attached to an aniline moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Morpholinoaniline can be synthesized through several methods. One common approach involves the reaction of aniline with morpholine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 80°C to 120°C. The use of solvents such as ethanol or methanol can enhance the reaction efficiency .

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the continuous feeding of aniline and morpholine into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

2-Morpholinoaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Morpholinoaniline exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The morpholine ring and aniline moiety play crucial roles in its binding to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 2-Morpholinoaniline is unique due to the presence of both the morpholine ring and the aniline moiety, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and interact with various molecular targets, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWLVAYDAHQMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352822
Record name 2-Morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5585-33-1
Record name 2-Morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Morpholinoaniline
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Record name 2-Morpholinoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-morpholinoaniline a valuable building block in organic synthesis, particularly in the context of the provided research?

A1: The research highlights the use of this compound as a starting material in a palladium-catalyzed dehydrative tandem benzylation reaction [, ]. This reaction efficiently forms N-(1,2-diphenylethyl)-2-morpholinoanilines, demonstrating the compound's utility in constructing complex molecules. The reaction proceeds through a cascade mechanism involving N-benzylation followed by a selective C–H benzylation at the benzylic position. This "on water" protocol offers an atom-economical approach with water as the sole co-product, highlighting the potential for green chemistry applications.

Q2: How does the structure of this compound influence its reactivity in the palladium-catalyzed reactions described in the research?

A2: The research investigates the mechanism of the palladium-catalyzed reaction involving this compound. Kinetic isotope effect (KIE) experiments suggest that C–H bond activation is a key step in the reaction mechanism []. Additionally, a Hammett study using substituted 2-morpholinoanilines revealed a negative ρ value, indicating the development of a positive charge in the transition state during the reaction. These findings provide valuable insights into the reactivity of this compound and its behavior in palladium-catalyzed transformations.

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